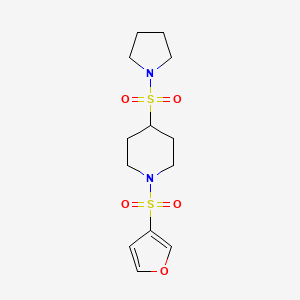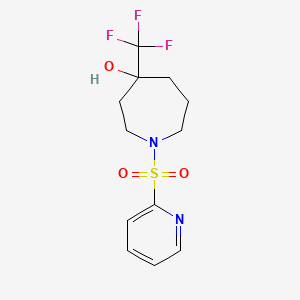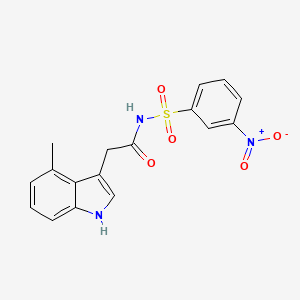![molecular formula C14H17FN2O2S2 B7057202 N-[2-[(4-fluorophenyl)methyl-methylamino]ethyl]thiophene-3-sulfonamide](/img/structure/B7057202.png)
N-[2-[(4-fluorophenyl)methyl-methylamino]ethyl]thiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(4-fluorophenyl)methyl-methylamino]ethyl]thiophene-3-sulfonamide is a synthetic organic compound that features a thiophene ring substituted with a sulfonamide group and a fluorophenyl-methyl-methylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(4-fluorophenyl)methyl-methylamino]ethyl]thiophene-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is then functionalized with a sulfonamide group. The fluorophenyl-methyl-methylaminoethyl side chain is introduced through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(4-fluorophenyl)methyl-methylamino]ethyl]thiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to amines under reducing conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[2-[(4-fluorophenyl)methyl-methylamino]ethyl]thiophene-3-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[2-[(4-fluorophenyl)methyl-methylamino]ethyl]thiophene-3-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.
Fluorophenyl derivatives: Compounds with fluorophenyl groups are often explored for their enhanced biological activity and stability.
Uniqueness
N-[2-[(4-fluorophenyl)methyl-methylamino]ethyl]thiophene-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-[(4-fluorophenyl)methyl-methylamino]ethyl]thiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2S2/c1-17(10-12-2-4-13(15)5-3-12)8-7-16-21(18,19)14-6-9-20-11-14/h2-6,9,11,16H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNFRBNWKWYAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNS(=O)(=O)C1=CSC=C1)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[4-[(1,3-Dimethylpyrazol-4-yl)methyl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7057126.png)
![N-(5-chloropyridin-2-yl)-1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B7057129.png)
![4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-1-(2-methoxyethyl)piperazin-2-one](/img/structure/B7057133.png)
![3-[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]-1-propan-2-ylpiperidin-2-one](/img/structure/B7057146.png)

![1-(4-fluorophenyl)-N-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7057158.png)

![N-[1-[(3-chloro-4-fluorophenyl)methyl]piperidin-4-yl]propanamide](/img/structure/B7057169.png)
![8-(Furan-3-ylsulfonyl)-3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B7057182.png)
![methyl 4-[[3-(dimethylcarbamoylamino)-2-methylphenyl]carbamoyl]-1H-pyrrole-2-carboxylate](/img/structure/B7057203.png)
![3-[[Methyl-(1-propylpiperidin-4-yl)amino]methyl]phenol](/img/structure/B7057218.png)
![4-[Cyclopropylmethyl(2-hydroxyethyl)sulfamoyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7057225.png)


